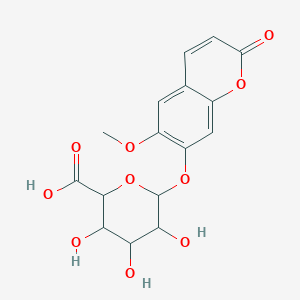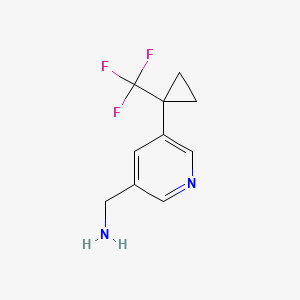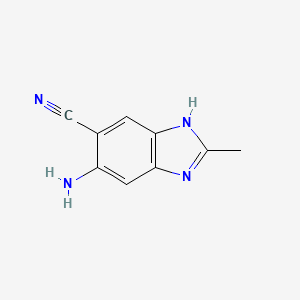![molecular formula C20H24N2O4 B14802005 ethyl 2-[(1E)-1-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}ethyl]pentanoate](/img/structure/B14802005.png)
ethyl 2-[(1E)-1-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}ethyl]pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]pentanoate is an organic compound that belongs to the class of esters This compound is characterized by its complex structure, which includes a naphthalene ring, a hydrazone linkage, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]pentanoate typically involves the reaction of 3-hydroxy-2-naphthoic acid with ethyl hydrazonoate under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the hydrazone linkage. The esterification process involves the use of ethanol and an acid catalyst to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-keto-2-naphthoic acid derivatives.
Reduction: Formation of ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazino]pentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]pentanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its naphthalene core.
Mecanismo De Acción
The mechanism of action of ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]pentanoate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with biological macromolecules, potentially inhibiting their function. The naphthalene ring can intercalate with DNA, disrupting its structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-hydroxy-2-naphthoate
- Ethyl 2-aminobenzoate
- Phenyl 3-hydroxy-2-naphthoate
Uniqueness
Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]pentanoate is unique due to its combination of a naphthalene ring, a hydrazone linkage, and an ester functional group. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler compounds like ethyl 3-hydroxy-2-naphthoate or ethyl 2-aminobenzoate.
Propiedades
Fórmula molecular |
C20H24N2O4 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
ethyl 2-[(E)-N-[(3-hydroxynaphthalene-2-carbonyl)amino]-C-methylcarbonimidoyl]pentanoate |
InChI |
InChI=1S/C20H24N2O4/c1-4-8-16(20(25)26-5-2)13(3)21-22-19(24)17-11-14-9-6-7-10-15(14)12-18(17)23/h6-7,9-12,16,23H,4-5,8H2,1-3H3,(H,22,24)/b21-13+ |
Clave InChI |
HQLOGLRAQAMGKL-FYJGNVAPSA-N |
SMILES isomérico |
CCCC(/C(=N/NC(=O)C1=CC2=CC=CC=C2C=C1O)/C)C(=O)OCC |
SMILES canónico |
CCCC(C(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-Tert-Butyl-1-[2-(1,1-Dioxidothiomorpholin-4-Yl)-2-Oxoethyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-2-Ylurea](/img/structure/B14801931.png)
![2-Thiazolamine, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[3-cyclopropyl-1-(4-fluorophenyl)propyl]-5-methyl-N-2-propynyl-](/img/structure/B14801939.png)
![methyl 4-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B14801944.png)


![[3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14801950.png)
![5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine](/img/structure/B14801953.png)
![2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14801954.png)




![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B14802001.png)
![{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine](/img/structure/B14802004.png)
